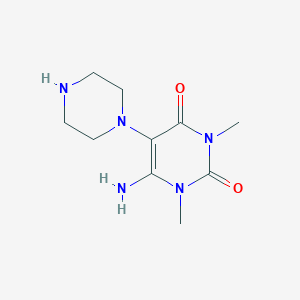

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Descripción general

Descripción

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a piperazine ring and a tetrahydropyrimidinedione core. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The reaction conditions for these methods include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Urapidil: A related compound used as an antihypertensive agent.

Trimetazidine: Another piperazine derivative with applications in cardiovascular medicine.

Ranolazine: Used in the treatment of chronic angina.

Uniqueness: 6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique in its structural complexity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field of chemistry and beyond.

Actividad Biológica

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 870693-13-3) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.27 g/mol. The compound features a piperazine ring and a tetrahydropyrimidine core, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable antibacterial properties. For instance:

- In vitro studies indicated that certain derivatives showed significant activity against various strains of bacteria. The IC50 values were reported in the range of nanomolar concentrations against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| 6-Amino... | E. coli | 200 |

| 6-Amino... | S. aureus | 140 |

| 6-Amino... | P. aeruginosa | 200 |

These findings suggest that modifications to the structural components of the compound can enhance its antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Topoisomerase Inhibition : The compound has been identified as a potent inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II leads to cell cycle arrest and apoptosis in cancer cells .

- Cell Line Studies : In vitro assays using cancer cell lines such as MGC-803 and HeLa showed that the compound induces G2/M phase arrest and promotes apoptotic pathways. The IC50 values for these effects were found to be significantly lower than those of standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MGC-803 | 0.5 | G2/M Arrest |

| HeLa | 0.7 | Apoptosis |

The biological activity of this compound primarily involves:

- DNA Interaction : The compound's ability to intercalate with DNA allows it to disrupt replication processes.

- Enzyme Inhibition : By inhibiting topoisomerase II, the compound prevents the unwinding of DNA necessary for replication and transcription.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the piperazine and tetrahydropyrimidine rings can significantly influence the biological activity:

- Positioning of Substituents : Variations in substituents at position 6 or modifications on the piperazine ring have been shown to enhance solubility and potency against target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Prostate Cancer Cells : A study demonstrated that treatment with the compound resulted in reduced viability of androgen receptor-positive prostate cancer cells through dual inhibition mechanisms involving both Topo II and androgen receptors .

- Combination Therapy Trials : Investigations into combination therapies involving this compound with existing chemotherapeutics showed synergistic effects in reducing tumor growth in xenograft models .

Propiedades

IUPAC Name |

6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15/h12H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHSSHXXDHLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169507 | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870693-13-3 | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.